molecular formula C14H16ClN3O2 B15214926 N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide CAS No. 62347-75-5

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B15214926
CAS No.: 62347-75-5
M. Wt: 293.75 g/mol
InChI Key: PMENWTMUCIQRKP-UHFFFAOYSA-N
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Description

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chloro substituent, and an oxadiazole ring attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the chlorinated oxadiazole derivative with butylamine under appropriate conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzamide: Lacks the chloro and oxadiazole substituents, resulting in different chemical and biological properties.

    4-Chlorobenzamide: Contains the chloro substituent but lacks the butyl and oxadiazole groups.

    N-(3-Methyl-1,2,4-oxadiazol-5-yl)benzamide: Contains the oxadiazole ring but lacks the butyl and chloro substituents.

Uniqueness

N-Butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, may enhance its stability and bioactivity compared to similar compounds.

Properties

CAS No.

62347-75-5

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

N-butyl-4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C14H16ClN3O2/c1-3-4-9-18(14-16-10(2)17-20-14)13(19)11-5-7-12(15)8-6-11/h5-8H,3-4,9H2,1-2H3

InChI Key

PMENWTMUCIQRKP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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